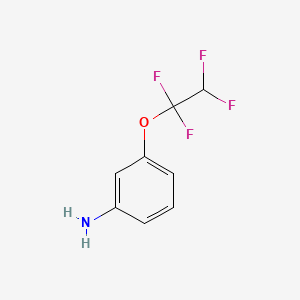

3-(1,1,2,2-Tetrafluoroethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,2,2-tetrafluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDPEBMCVXNSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061196 | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831-75-4 | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-(1,1,2,2-tetrafluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-(1,1,2,2-tetrafluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,1,2,2-tetrafluoroethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Introduction of 3-(1,1,2,2-Tetrafluoroethoxy)aniline in Modern Drug Discovery: A Technical Primer

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The 1,1,2,2-tetrafluoroethoxy (TFE) group, in particular, offers a unique combination of electronic and metabolic properties that can significantly enhance the pharmacokinetic and pharmacodynamic profile of drug candidates. This technical guide provides a comprehensive overview of 3-(1,1,2,2-Tetrafluoroethoxy)aniline, a versatile fluorinated building block. While not yet a ubiquitous scaffold in late-stage clinical candidates, its structural attributes and synthetic accessibility position it as a molecule of considerable interest for future drug discovery programs. This document will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and potential metabolic fate, offering a forward-looking perspective on its application in the design of next-generation therapeutics.

Introduction: The Rationale for Fluorination in Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy to modulate a compound's physicochemical and biological properties. The high electronegativity of fluorine can alter the pKa of nearby functional groups, influence molecular conformation, and create novel non-covalent interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, often leading to increased metabolic stability by blocking sites of oxidative metabolism.

The 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂) group is a particularly intriguing substituent. It serves as a more lipophilic analogue of the commonly used methoxy group and can act as a bioisostere for other functionalities. Its presence can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making it a valuable tool in the medicinal chemist's arsenal. 3-(1,1,2,2-Tetrafluoroethoxy)aniline presents this valuable functional group on a versatile aniline scaffold, a common starting point for the synthesis of a wide array of pharmacologically active compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and drug design.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 831-75-4 | [1] |

| Molecular Formula | C₈H₇F₄NO | [1] |

| Molecular Weight | 209.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | Inferred from typical anilines |

| Boiling Point | 100 °C at 7 mmHg | [1] |

| Density | 1.358 g/mL at 25 °C | [1] |

| Refractive Index (n₂₀/D) | 1.464 | [1] |

Spectroscopic Characterization

While publicly available spectra are limited, the expected NMR and mass spectrometry data can be predicted based on the molecular structure. Spectroscopic data for this compound are available from commercial suppliers.[2]

Expected ¹H NMR (in CDCl₃):

-

δ 6.5-7.2 ppm: A complex multiplet pattern corresponding to the four aromatic protons.

-

δ 5.9-6.3 ppm (tt): A triplet of triplets corresponding to the single proton of the -OCHF₂ group, with coupling to the adjacent fluorine atoms.

-

δ 3.8 ppm (br s): A broad singlet for the two protons of the -NH₂ group.

Expected ¹³C NMR (in CDCl₃):

-

Aromatic carbons would appear in the δ 110-150 ppm region.

-

The carbons of the tetrafluoroethoxy group would exhibit complex splitting patterns due to C-F coupling.

Mass Spectrometry (EI):

-

M⁺: 209.05 (calculated)

Synthesis and Manufacturing Considerations

The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)aniline can be logically approached through the tetrafluoroethylation of 3-aminophenol. This method is analogous to the reported synthesis of the structurally related 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, which is prepared by the reaction of 2,6-dichloro-4-aminophenol with tetrafluoroethylene.[3]

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)aniline.

Detailed Experimental Protocol (Representative)

-

Reaction Setup: A high-pressure reactor is charged with 3-aminophenol, a suitable solvent such as N,N-dimethylformamide (DMF), and a base (e.g., potassium carbonate).

-

Reaction Conditions: The reactor is sealed and purged with an inert gas. Tetrafluoroethylene gas is then introduced to the desired pressure. The reaction mixture is heated to facilitate the nucleophilic addition of the phenoxide to the tetrafluoroethylene.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess pressure is vented. The reaction mixture is then subjected to an aqueous work-up to remove the base and solvent. The crude product is purified by distillation under reduced pressure or by column chromatography to yield pure 3-(1,1,2,2-Tetrafluoroethoxy)aniline.

Causality: The use of a polar aprotic solvent like DMF is crucial for dissolving the reactants and facilitating the reaction. The base is necessary to deprotonate the phenolic hydroxyl group of 3-aminophenol, forming the more nucleophilic phenoxide ion required to attack the electron-deficient double bond of tetrafluoroethylene. Heat is applied to overcome the activation energy of the reaction.

Chemical Reactivity and Applications in Synthesis

The reactivity of 3-(1,1,2,2-Tetrafluoroethoxy)aniline is primarily dictated by the aniline moiety.

Electrophilic Aromatic Substitution

The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions.

Caption: Regioselectivity in electrophilic aromatic substitution.

Common electrophilic substitution reactions include:

-

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) will yield halogenated derivatives.

-

Nitration: Direct nitration can be challenging due to the sensitivity of the amino group to oxidation. Protection of the amino group as an amide is often necessary before nitration.

-

Sulfonation: Reaction with sulfuric acid can lead to the formation of sulfonic acid derivatives.

Reactions of the Amino Group

The primary amine functionality allows for a wide range of transformations, making this molecule a versatile building block for creating libraries of compounds in drug discovery programs. These reactions include:

-

Acylation: Formation of amides by reaction with acyl chlorides or anhydrides.

-

Sulfonylation: Formation of sulfonamides by reaction with sulfonyl chlorides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

The tetrafluoroethoxy group is generally stable under these conditions, providing a robust scaffold for further chemical modifications.

Potential in Drug Discovery: A Forward Look

While there is a lack of extensive literature on the specific use of 3-(1,1,2,2-Tetrafluoroethoxy)aniline in drug development, its constituent parts suggest significant potential.

The Role of the Aniline Moiety

Aniline and its derivatives are prevalent in a vast number of approved drugs across various therapeutic areas. They serve as key intermediates in the synthesis of kinase inhibitors, GPCR modulators, and anti-infective agents, among others.

Impact of the 1,1,2,2-Tetrafluoroethoxy Group on Pharmacokinetics

The introduction of the TFE group can be a strategic move to fine-tune the ADME properties of a lead compound.

-

Metabolic Stability: The C-F bonds are highly resistant to cleavage by metabolic enzymes such as cytochrome P450s. This can prevent unwanted metabolism at or near the ether linkage, potentially increasing the half-life of a drug. While the ether linkage itself can be a site of metabolism, the strong electron-withdrawing effect of the fluorine atoms can decrease the rate of O-dealkylation.

-

Lipophilicity: The TFE group increases the lipophilicity of the molecule compared to a hydroxyl or methoxy group. This can enhance membrane permeability and potentially improve oral absorption. However, excessive lipophilicity can also lead to off-target effects and poor solubility, necessitating a careful balance.

-

pKa Modulation: The electron-withdrawing nature of the TFE group will decrease the basicity (pKa) of the aniline nitrogen compared to unsubstituted aniline. This can be advantageous in avoiding unwanted interactions with acidic organelles or off-target ion channels.

Predicted Metabolic Pathways

Based on the metabolism of related fluorinated compounds, several metabolic pathways can be anticipated for molecules containing the 3-(1,1,2,2-tetrafluoroethoxy)aniline scaffold.

Caption: General metabolic pathways for drug candidates.

-

Phase I Metabolism: Aromatic hydroxylation at the positions ortho or para to the amino group is a likely metabolic route, catalyzed by cytochrome P450 enzymes. N-oxidation of the aniline is also possible.

-

Phase II Metabolism: The aniline nitrogen can undergo glucuronidation or sulfation to form more water-soluble conjugates for excretion.

Safety and Handling

3-(1,1,2,2-Tetrafluoroethoxy)aniline is classified as a hazardous substance and should be handled with appropriate personal protective equipment.

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is a combustible liquid and should be stored in a cool, well-ventilated area away from ignition sources.

Conclusion and Future Outlook

3-(1,1,2,2-Tetrafluoroethoxy)aniline represents a synthetically accessible and versatile building block for medicinal chemistry. The combination of a reactive aniline moiety with the metabolically robust and lipophilic tetrafluoroethoxy group offers a compelling set of properties for drug design. While its application in drug discovery is not yet widely documented, its potential for enhancing the pharmacokinetic profiles of new chemical entities is significant. This guide serves as a foundational resource for researchers and drug development professionals, encouraging the exploration of this and other underutilized fluorinated scaffolds in the quest for safer and more effective medicines.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

ResearchGate. (2024). Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: a Key Intermediate of Hexaflumuron. Retrieved from [Link]

-

Mendeleev Communications. (2003). Unexpected influence of tetra- and pentafluoroethyl groups on the direction of reactions of 2-polyfluoroalkylchromones with 2-aminoethanol. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1,1,2,2-tetrafluoroethoxy)aniline. Retrieved from [Link]

-

ACS Publications. (2025). [(Ph3P)Ag(OCF2CF2SO2F)]2: A Thermally Stable Reagent for Fluorosulfonyl Tetrafluoroethoxylation. Retrieved from [Link]

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. Retrieved from [Link]

-

iChemical. (n.d.). 3-(1,1,2,2-Tetrafluoroethoxy)aniline, CAS No. 831-75-4. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS 831-75-4)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 3-(1,1,2,2-Tetrafluoroethoxy)aniline. It delves into the compound's core properties, synthesis, applications, and safe handling, providing field-proven insights grounded in established scientific principles.

Introduction: The Strategic Value of a Fluorinated Building Block

3-(1,1,2,2-Tetrafluoroethoxy)aniline, identified by CAS Number 831-75-4, is a specialized aromatic amine that has garnered significant interest as a key building block in the synthesis of complex organic molecules.[1] Its structure is characterized by an aniline core functionalized at the meta-position with a 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂-) group.

The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, often employed to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The tetrafluoroethoxy group, in particular, offers a unique combination of electronic properties and steric bulk, making this aniline derivative a valuable intermediate for developing novel therapeutics and advanced materials. This guide will explore the technical nuances of this compound, from its fundamental properties to its practical application in the laboratory.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and process development. The key characteristics of 3-(1,1,2,2-Tetrafluoroethoxy)aniline are summarized below.

Table 1: Core Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 831-75-4 | [1][3][4] |

| Molecular Formula | C₈H₇F₄NO | [1][3][4] |

| Molecular Weight | 209.14 g/mol | [1][3][4] |

| Density | 1.358 g/mL at 25 °C | [3][5] |

| Boiling Point | 100 °C at 7 mmHg | [3][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3][5] |

| Refractive Index | n20/D 1.464 | [3][5] |

| Appearance | Powder or liquid | [6] |

| SMILES | Nc1cccc(OC(F)(F)C(F)F)c1 | [3] |

| InChI Key | MWDPEBMCVXNSPL-UHFFFAOYSA-N | [3] |

The presence of the highly electronegative fluorine atoms in the ethoxy tail significantly influences the molecule's overall electronic profile and intermolecular interactions, properties that are critical for its role in drug-receptor binding.

Caption: 2D structure of 3-(1,1,2,2-Tetrafluoroethoxy)aniline.

Synthesis and Purification Protocols

Synthetic Pathway: A Mechanistic Approach

While multiple proprietary methods exist, a common and logical synthetic route involves the fluoroalkoxylation of a corresponding aminophenol precursor. The synthesis of a related compound, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, proceeds by reacting 4-amino-2,6-dichlorophenol with tetrafluoroethylene (TFE).[7][8] This provides a validated causal framework for the synthesis of the title compound.

The proposed synthesis leverages the high reactivity of TFE as an electrophile that can be attacked by the phenoxide ion generated from 3-aminophenol under basic conditions.

Caption: Generalized workflow for the synthesis of the target compound.

Step-by-Step Purification Protocol

Aniline and its derivatives are prone to oxidation and can contain residual starting materials or polymerization byproducts.[9] A robust purification protocol is essential for obtaining material of high purity (typically >97%) required for drug development.[3][4]

-

Initial Treatment : If the crude product is dark, it indicates oxidation. A preliminary wash with an aqueous solution of a mild reducing agent like sodium bisulfite can be beneficial.

-

Drying : The organic extract containing the aniline must be thoroughly dried. Anhydrous potassium hydroxide (KOH) or calcium hydride (CaH₂) are effective drying agents for anilines, as they do not react with the amine group.[10]

-

Vacuum Distillation : This is the most critical step. Due to the compound's relatively high boiling point (100 °C at 7 mmHg), distillation under reduced pressure is necessary to prevent thermal decomposition.[3][5]

-

Setup : Use an all-glass distillation apparatus. To prevent bumping, use a magnetic stirrer or inert boiling chips.

-

Execution : Gradually reduce the pressure to the target level (e.g., 7 mmHg) and slowly heat the distillation flask using an oil bath.

-

Fraction Collection : Collect the fraction that distills at a constant temperature (around 100 °C). Discard any initial forerun and the high-boiling residue.

-

-

Inert Storage : The purified product should be stored under an inert atmosphere (e.g., argon or nitrogen) in a sealed, amber glass container to protect it from light and air, minimizing oxidation and maintaining its purity over time.

Core Applications in Drug Discovery and Development

The true value of 3-(1,1,2,2-tetrafluoroethoxy)aniline lies in its application as a strategic building block. The aniline functional group is a versatile handle for a wide array of chemical transformations, while the fluorinated tail imparts desirable physicochemical properties to the final molecule.

-

Rationale for Use : Aniline motifs are prevalent in pharmaceuticals but are also recognized as a "structural alert" due to their potential for metabolic activation into reactive, toxic species like quinone-imines.[11] Modifying the aniline ring with a metabolically robust group like tetrafluoroethoxy can block sites of oxidation, mitigating this liability. This is a key strategy for improving the safety profile of drug candidates.[11]

-

Synthetic Utility : The primary amine can be readily transformed via:

-

Amide Coupling : Reaction with carboxylic acids or acyl chlorides to form amides, a common linkage in drug molecules.

-

Buchwald-Hartwig Amination : Cross-coupling with aryl halides to form diarylamines.

-

Reductive Amination : Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Diazotization : Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of other functional groups.

-

-

Agrochemical Potential : The closely related compound, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, is a known intermediate in the synthesis of the insecticide hexaflumuron.[8][12] This establishes a precedent for the utility of the tetrafluoroethoxy aniline scaffold in the development of new agrochemicals.

Caption: Role of 3-(1,1,2,2-TFEA) in the drug development pipeline.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. Adherence to a strict handling protocol is mandatory. The information below is synthesized from supplier safety data sheets.

Table 2: GHS Hazard and Precautionary Information

| Category | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3][5] |

| Hazard Statements | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. | [3][5] |

| Target Organs | Respiratory system | [3] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3] |

Mandatory Handling Protocol

-

Engineering Controls : All handling of 3-(1,1,2,2-Tetrafluoroethoxy)aniline must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[13][14] An eyewash station and safety shower must be readily accessible.[15]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[15]

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber, type ABEK EN14387).[3] Inspect gloves for integrity before use.

-

Skin and Body Protection : Wear a flame-retardant laboratory coat and ensure skin is not exposed.

-

-

Hygiene Practices : Avoid contact with skin, eyes, and clothing.[15] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[13]

-

Storage : Store the compound in its original, tightly sealed container in a dry, cool, and well-ventilated area.[15] Keep it segregated from strong oxidizing agents and acids.[13]

Conclusion

3-(1,1,2,2-Tetrafluoroethoxy)aniline is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a reactive aniline handle and a stabilizing tetrafluoroethoxy group provides chemists with a powerful building block to construct novel molecules with enhanced properties. By understanding its synthesis, handling the material with the required diligence, and leveraging its chemical versatility, researchers in the pharmaceutical and agrochemical fields can effectively utilize this compound to address complex scientific challenges and drive innovation.

References

-

3-(1,1,2,2-Tetrafluoroethoxy)aniline, CAS No. 831-75-4 . iChemical. [Link]

-

831-75-4 | 3-(1,1,2,2-Tetrafluoroethoxy)aniline . Alachem Co., Ltd. [Link]

-

3-(1, 1, 2, 2-Tetrafluoroethoxy)aniline, min 97%, 1 gram . CP Lab Safety. [Link]

-

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline . Suzhou Senfeida Chemical Co., Ltd. [Link]

-

522 listed PFAS regarding notice to provide information – October 2025 . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

3-tetrafluoroethoxyaniline, CasNo.831-75-4 . Hangzhou Lingrui Chemical Co.,Ltd. [Link]

-

3-(1,1,2,2-tetrafluoroethoxy)aniline . PubChemLite. [Link]

-

3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline . PubChem. [Link]

-

3,5-DICHLORO-4-(1,1,2,2-TETRAFLUOROETHOXY)ANILINE | Substance . EWG. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na . The Royal Society of Chemistry. [Link]

-

Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: a Key Intermediate of Hexaflumuron | Request PDF . ResearchGate. [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines . PMC. [Link]

-

Purification of Aniline . Chempedia - LookChem. [Link]

-

Purify and dry aniline? . Reddit. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine . MDPI. [Link]

-

Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives . ResearchGate. [Link]

- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

Sources

- 1. 831-75-4 | 3-(1,1,2,2-Tetrafluoroethoxy)aniline - Alachem Co., Ltd. [alachem.co.jp]

- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]

- 3. 3-(1,1,2,2-Tetrafluoroethoxy)aniline 97 831-75-4 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-(1,1,2,2-Tetrafluoroethoxy)aniline, CAS No. 831-75-4 - iChemical [ichemical.com]

- 6. 9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one, CasNo.831-75-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 7. 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 8. sfdchem.com [sfdchem.com]

- 9. reddit.com [reddit.com]

- 10. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 11. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline , 97% , 104147-32-2 - CookeChem [cookechem.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. lgcstandards.com [lgcstandards.com]

An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(1,1,2,2-Tetrafluoroethoxy)aniline is a fluorinated organic compound that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. The incorporation of the tetrafluoroethoxy group can profoundly influence the physicochemical properties of parent molecules, often enhancing metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 3-(1,1,2,2-Tetrafluoroethoxy)aniline, with a focus on its relevance to drug discovery and development.

Core Molecular Attributes

The foundational characteristics of 3-(1,1,2,2-Tetrafluoroethoxy)aniline are summarized below, providing a critical baseline for its application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇F₄NO | [1] |

| Molecular Weight | 209.14 g/mol | [1][2] |

| CAS Number | 831-75-4 | [1][2] |

| Appearance | Not specified, though related compounds are described as colorless liquids that may darken upon exposure to light and air. | [3] |

| Density | 1.358 g/mL at 25 °C | [2][4] |

| Boiling Point | 100 °C at 7 mmHg | [2][4] |

| Refractive Index | n20/D 1.464 | [2][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

Synthesis and Mechanistic Considerations

While specific, detailed synthetic protocols for 3-(1,1,2,2-Tetrafluoroethoxy)aniline are not extensively documented in publicly available literature, a general and plausible synthetic route can be inferred from established organic chemistry principles. A common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-aminophenol, with a tetrafluoroethylating agent.

A related synthesis for a structurally similar compound, 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, involves the fluorination of 2,6-dichloro-4-aminophenol with tetrafluoroethylene in the presence of a catalyst.[3] This suggests a potential pathway for the synthesis of the title compound.

Hypothetical Synthetic Workflow:

A plausible, though not explicitly cited, synthetic approach is outlined below. The selection of a strong base is critical to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the electrophilic tetrafluoroethylene. The choice of solvent and reaction conditions would need to be optimized to maximize yield and minimize side reactions.

Applications in Drug Discovery and Development

The unique properties imparted by the tetrafluoroethoxy group make 3-(1,1,2,2-Tetrafluoroethoxy)aniline a valuable building block in the design of novel therapeutic agents. The aniline functional group provides a versatile handle for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds.

While direct applications of this specific molecule in approved drugs are not readily found in the searched literature, the broader class of fluorinated anilines and related structures are prevalent in medicinal chemistry. For instance, the structurally related 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is a known intermediate in the synthesis of the insecticide hexaflumuron.[3][5] This highlights the utility of such fluorinated aniline derivatives in the development of biologically active molecules.

The introduction of fluorine atoms into drug candidates can modulate several key pharmacokinetic and pharmacodynamic parameters:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to increased half-life and improved bioavailability.

-

Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.

The 1,2,3-triazole ring, often synthesized from aniline precursors, is another structural motif of significant interest in medicinal chemistry due to its wide spectrum of biological activities, including antifungal, anti-inflammatory, and antiviral properties.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(1,1,2,2-Tetrafluoroethoxy)aniline. The following information is derived from available safety data.

Hazard Identification:

-

Hazard Statements:

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[2]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

3-(1,1,2,2-Tetrafluoroethoxy)aniline represents a valuable and versatile building block for researchers and scientists, particularly those engaged in drug discovery and materials science. Its unique combination of a reactive aniline functionality and a metabolically robust tetrafluoroethoxy group offers a powerful tool for the synthesis of novel molecules with tailored properties. A thorough understanding of its chemical characteristics, synthetic accessibility, and safety considerations is essential for its effective and safe utilization in the laboratory.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 3-四氟乙氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. sfdchem.com [sfdchem.com]

- 4. 3-(1,1,2,2-Tetrafluoroethoxy)aniline, CAS No. 831-75-4 - iChemical [ichemical.com]

- 5. 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline , 97% , 104147-32-2 - CookeChem [cookechem.com]

- 6. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 3-(1,1,2,2-Tetrafluoroethoxy)aniline

This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-(1,1,2,2-Tetrafluoroethoxy)aniline, a key fluorinated organic building block. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the experimental determination of its boiling point and density, underpinned by authoritative, standardized methodologies. The causality behind experimental choices is elucidated to ensure both technical accuracy and practical applicability.

Introduction: The Significance of Fluorinated Anilines

3-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS No. 831-75-4) belongs to the class of halogenated anilines, a group of compounds of significant interest in medicinal chemistry and materials science. The incorporation of the tetrafluoroethoxy moiety can profoundly alter the pharmacokinetic and physicochemical properties of parent molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. A precise understanding of its fundamental properties, such as boiling point and density, is a prerequisite for its effective utilization in synthesis, process development, and formulation. This guide provides a robust framework for the determination of these critical parameters.

Chemical Identity and Properties

A summary of the key identifiers and known physical properties of 3-(1,1,2,2-Tetrafluoroethoxy)aniline is presented in Table 1.

| Property | Value | Source |

| CAS Number | 831-75-4 | [1] |

| Molecular Formula | C₈H₇F₄NO | [1] |

| Molecular Weight | 209.14 g/mol | [1] |

| Boiling Point | 100 °C at 7 mmHg | [2] |

| Density | 1.358 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.464 | [2] |

Synthesis Overview: A Plausible Synthetic Pathway

While various synthetic routes may exist, a common method for the preparation of similar fluoroalkoxy anilines involves the reaction of an aminophenol with tetrafluoroethylene.[3] This reaction provides a direct pathway to the desired product. The proposed synthesis for 3-(1,1,2,2-Tetrafluoroethoxy)aniline would involve the reaction of 3-aminophenol with tetrafluoroethylene in the presence of a suitable base and catalyst.

The diagram below illustrates the proposed synthetic workflow.

Caption: Proposed synthesis workflow for 3-(1,1,2,2-Tetrafluoroethoxy)aniline.

Understanding the synthesis is crucial as residual starting materials or byproducts can influence the measured physical properties. Therefore, the purity of the sample must be established prior to characterization.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point or have high boiling points, determination under reduced pressure is the preferred method. The reported boiling point of 3-(1,1,2,2-Tetrafluoroethoxy)aniline is 100 °C at 7 mmHg, indicating that distillation at atmospheric pressure may not be suitable.[2]

The experimental approach is guided by the principles outlined in OECD Guideline 103: Boiling Point . This guideline presents several methods for boiling point determination, including the dynamic method, which is particularly suitable for measurements under reduced pressure.

Causality Behind Experimental Choices

-

Reduced Pressure: Given the presence of an amino group and a fluorinated ether, thermal stability at atmospheric boiling point could be a concern. Determining the boiling point at a reduced pressure (vacuum) allows for vaporization at a lower temperature, minimizing the risk of decomposition.

-

Dynamic Method: This method involves measuring the vapor pressure of the substance as a function of temperature. The boiling point at a specific pressure is the temperature at which the vapor pressure equals that applied pressure. This method is highly accurate and directly applicable to creating a vapor pressure curve.

Step-by-Step Methodology: Dynamic Method

-

Apparatus Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a condenser, a receiving flask, a pressure gauge (manometer), and a connection to a vacuum pump. A temperature probe should be placed in the distillation head to measure the temperature of the vapor.

-

Sample Preparation: Place a sample of 3-(1,1,2,2-Tetrafluoroethoxy)aniline (approximately 5-10 mL) and a boiling chip or magnetic stir bar into the round-bottom flask.

-

System Evacuation: Gradually evacuate the system using the vacuum pump to the desired pressure (e.g., 7 mmHg).

-

Heating: Gently heat the sample using a heating mantle.

-

Equilibrium Establishment: Observe the temperature and pressure. As the liquid heats, its vapor pressure will increase. Boiling will commence when the vapor pressure equals the pressure of the system.

-

Temperature Recording: Record the temperature at which a steady reflux is observed in the distillation head. This temperature is the boiling point at the recorded pressure.

-

Data Collection: Repeat the measurement at several different pressures to establish a vapor pressure curve.

-

System Shutdown: Allow the system to cool to room temperature before carefully reintroducing air.

The following diagram outlines the experimental workflow for boiling point determination.

Caption: Workflow for boiling point determination under reduced pressure.

Experimental Determination of Density

Density is a fundamental physical property defined as the mass per unit volume. For liquids, it is temperature-dependent. The established method for determining the density of liquids is outlined in OECD Guideline 109: Density of Liquids and Solids . Several methods are described, with the choice depending on the required accuracy and sample volume.

Causality Behind Experimental Choices

-

Pycnometer Method: This method is a highly accurate and classical approach for determining the density of liquids. It is a self-validating system as it relies on precise mass and volume measurements. Given that 3-(1,1,2,2-Tetrafluoroethoxy)aniline is a research chemical, a high degree of accuracy is desirable.

-

Oscillating Densimeter: For routine measurements or when only a small sample volume is available, an oscillating densimeter is an excellent alternative. This instrument measures the oscillation frequency of a U-tube filled with the sample, which is directly related to its density.

Step-by-Step Methodology: Pycnometer Method

-

Pycnometer Selection and Cleaning: Choose a pycnometer of a suitable volume (e.g., 5 or 10 mL). Thoroughly clean the pycnometer with a suitable solvent and dry it completely.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance (m_pyc).

-

Calibration with Deionized Water: Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C). Ensure there are no air bubbles. Weigh the filled pycnometer (m_pyc+water).

-

Volume Calculation: Calculate the volume of the pycnometer (V_pyc) using the density of water at the measured temperature.

-

V_pyc = (m_pyc+water - m_pyc) / ρ_water

-

-

Sample Measurement: Empty and dry the pycnometer. Fill it with 3-(1,1,2,2-Tetrafluoroethoxy)aniline at the same temperature. Weigh the filled pycnometer (m_pyc+sample).

-

Density Calculation: Calculate the density of the sample (ρ_sample).

-

ρ_sample = (m_pyc+sample - m_pyc) / V_pyc

-

-

Repeatability: Perform the measurement in triplicate to ensure accuracy and calculate the mean and standard deviation.

Safety and Handling

3-(1,1,2,2-Tetrafluoroethoxy)aniline is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has detailed the critical physicochemical properties of 3-(1,1,2,2-Tetrafluoroethoxy)aniline, specifically its boiling point and density. By adhering to internationally recognized standards such as the OECD guidelines, researchers can ensure the generation of reliable and reproducible data. The methodologies and causal reasoning provided herein are intended to equip scientists in drug development and chemical synthesis with the necessary knowledge for the accurate characterization of this and other valuable fluorinated building blocks.

References

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. Retrieved from [Link]

-

PrepChem.com. (2017). Preparation of 3-aminophenol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-(1, 1, 2, 2-Tetrafluoroethoxy)aniline, min 97%, 1 gram. Retrieved from [Link]

-

iChemical. (n.d.). 3-(1,1,2,2-Tetrafluoroethoxy)aniline, CAS No. 831-75-4. Retrieved from [Link]

- OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD. (1995). Test No. 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

Wikipedia. (n.d.). Tetrafluoroethylene. Retrieved from [Link]

-

Taylor & Francis. (n.d.). 3-aminophenol – Knowledge and References. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 3-(1,1,2,2-Tetrafluoroethoxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(1,1,2,2-Tetrafluoroethoxy)aniline. In the absence of extensive published quantitative solubility data for this specific compound, this document focuses on a foundational understanding of its physicochemical properties and the theoretical principles that govern its behavior in various organic solvents. Furthermore, it offers detailed, field-proven methodologies for the empirical determination of its solubility, empowering researchers to generate precise data tailored to their specific applications.

Introduction to 3-(1,1,2,2-Tetrafluoroethoxy)aniline

3-(1,1,2,2-Tetrafluoroethoxy)aniline is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science.[1] Its unique combination of an aniline moiety and a tetrafluoroethoxy group imparts specific properties that are of interest in the synthesis of novel compounds. Understanding its solubility is a critical first step in a wide array of applications, including reaction optimization, purification, formulation development, and the assessment of pharmacokinetic properties in drug discovery.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical characteristics of 3-(1,1,2,2-Tetrafluoroethoxy)aniline are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 831-75-4 | [1][2][3] |

| Molecular Formula | C₈H₇F₄NO | [1][2][3] |

| Molecular Weight | 209.14 g/mol | [1][2][3] |

| Density | 1.358 g/mL at 25 °C | [1][3] |

| Boiling Point | 100 °C at 7 mmHg | [1][3] |

| Refractive Index | n20/D 1.464 | [1][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][3] |

The molecular structure of 3-(1,1,2,2-Tetrafluoroethoxy)aniline is central to its solubility profile. The aniline portion of the molecule provides a site for hydrogen bonding, while the aromatic ring contributes to van der Waals interactions. The highly fluorinated tetrafluoroethoxy group significantly influences the molecule's polarity and electron distribution, which in turn affects its interactions with solvent molecules.

Caption: Molecular structure of 3-(1,1,2,2-Tetrafluoroethoxy)aniline.

Theoretical Framework for Solubility Prediction

The Principle of "Like Dissolves Like"

A fundamental concept in predicting solubility is the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[4]

-

Polar Solvents: These solvents possess large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents: These solvents have weak intermolecular forces, primarily London dispersion forces, and are best for dissolving nonpolar solutes.

For 3-(1,1,2,2-Tetrafluoroethoxy)aniline, the presence of the -NH₂ group allows for hydrogen bonding, suggesting solubility in protic solvents like alcohols. The overall molecule, however, has a significant nonpolar character due to the benzene ring and the fluorinated alkyl chain. This duality suggests a nuanced solubility profile across a range of solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]

Each molecule can be described by a point in a three-dimensional "Hansen space." The principle states that the smaller the distance between the HSP of a solute and a solvent, the higher the likelihood of solubility.[5] While the specific HSP for 3-(1,1,2,2-Tetrafluoroethoxy)aniline are not published, they can be estimated using group-contribution methods or computational models.[6][7] This approach is invaluable for rationally screening potential solvents.

Predicted Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for 3-(1,1,2,2-Tetrafluoroethoxy)aniline in common organic solvents can be predicted. It is crucial to note that this table represents a prediction and should be verified experimentally.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The -NH₂ group can form hydrogen bonds with the hydroxyl group of methanol. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. |

| Acetone | Polar Aprotic | Medium to High | The carbonyl group of acetone can accept hydrogen bonds from the -NH₂ group. |

| Ethyl Acetate | Polar Aprotic | Medium | Offers a balance of polarity and non-polar character. |

| Dichloromethane | Polar Aprotic | Medium | The polarity of the C-Cl bonds can interact with the dipole of the solute. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen can act as a hydrogen bond acceptor. |

| Toluene | Nonpolar | Low to Medium | The aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking. |

| Hexane | Nonpolar | Low | Significant differences in polarity and intermolecular forces are likely to limit solubility. |

| Water | Polar Protic | Low | Despite the potential for hydrogen bonding, the large, nonpolar fluorinated and aromatic portions of the molecule are expected to significantly limit aqueous solubility. |

Methodologies for Experimental Solubility Determination

The most reliable way to ascertain the solubility of 3-(1,1,2,2-Tetrafluoroethoxy)aniline is through empirical measurement. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8][9]

Shake-Flask Method Protocol

This protocol outlines the steps to determine the solubility of 3-(1,1,2,2-Tetrafluoroethoxy)aniline in a given organic solvent at a specific temperature.

Materials and Equipment:

-

3-(1,1,2,2-Tetrafluoroethoxy)aniline (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3-(1,1,2,2-Tetrafluoroethoxy)aniline to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid precipitation due to temperature changes, the pipette can be pre-warmed or pre-cooled to the experimental temperature.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of 3-(1,1,2,2-Tetrafluoroethoxy)aniline.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

-

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

References

-

American Chemical Society. Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Park, K. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

CP Lab Safety. 3-(1, 1, 2, 2-Tetrafluoroethoxy)aniline, min 97%, 1 gram. [Link]

Sources

- 1. Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. 3-四氟乙氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. kinampark.com [kinampark.com]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

3-(1,1,2,2-Tetrafluoroethoxy)aniline as a fluorinated building block

An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)aniline: A Core Fluorinated Building Block

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, agrochemical development, and materials science. The 1,1,2,2-tetrafluoroethoxy (-OCF₂CHF₂) moiety, in particular, offers a unique combination of electronic properties and metabolic stability. This guide provides a comprehensive technical overview of 3-(1,1,2,2-Tetrafluoroethoxy)aniline, a key trifunctional building block possessing this valuable group. It is designed for researchers, medicinal chemists, and process development scientists, offering insights into its properties, synthetic utility, and applications. We will explore its physicochemical characteristics, plausible synthetic routes, key chemical transformations, and critical safety protocols, establishing its role as a versatile intermediate for creating next-generation functional molecules.

In the landscape of molecular design, fluorine has emerged as a transformative element. Its introduction into organic molecules can profoundly alter their physicochemical and biological properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart several desirable characteristics. Specifically, the tetrafluoroethoxy group can serve as a metabolically stable alternative to more labile ethers and can act as a lipophilic hydrogen bond acceptor, enhancing membrane permeability and target engagement.

3-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS No. 831-75-4) is a particularly valuable reagent. It presents three distinct points for chemical modification: the aromatic ring, the primary amine, and the fluorinated tail. This trifunctional nature allows for its seamless integration into complex synthetic pathways, making it a sought-after building block for combinatorial libraries and targeted synthesis campaigns in both pharmaceutical and agrochemical research.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis.

Physical and Chemical Properties

The key properties of 3-(1,1,2,2-Tetrafluoroethoxy)aniline are summarized below.[2]

| Property | Value | Reference(s) |

| CAS Number | 831-75-4 | |

| Molecular Formula | C₈H₇F₄NO | |

| Molecular Weight | 209.14 g/mol | |

| Appearance | Liquid | [3] |

| Density | 1.358 g/mL at 25 °C | [2] |

| Boiling Point | 100 °C at 7 mmHg | [2] |

| Refractive Index (n20/D) | 1.464 | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| SMILES | Nc1cccc(OC(F)(F)C(F)F)c1 | |

| InChI Key | MWDPEBMCVXNSPL-UHFFFAOYSA-N |

Spectroscopic Profile (Theoretical)

While specific, published spectra are not widely available, the structure of 3-(1,1,2,2-Tetrafluoroethoxy)aniline allows for a confident prediction of its key spectroscopic features. Access to experimental spectra can be requested from various chemical suppliers.[4]

-

¹H NMR: The spectrum would feature distinct regions. The aromatic protons on the aniline ring would appear as complex multiplets between approximately 6.5 and 7.5 ppm. The -NH₂ protons would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration, typically between 3.5 and 5.0 ppm. The most characteristic signal would be the proton of the -CHF₂ group, appearing as a triplet of triplets due to coupling with the adjacent -CF₂- group and the geminal fluorine atoms, expected significantly downfield (around 6.0-6.5 ppm).

-

¹³C NMR: The spectrum would show six distinct aromatic carbon signals. The carbon atom attached to the oxygen (-C-O) would be found around 150-160 ppm, while the carbon bearing the amine group (-C-NH₂) would be in a similar region. The carbons of the tetrafluoroethoxy group would exhibit complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: This would be the most definitive spectrum. Two distinct signals would be expected: one for the -CF₂- group and another for the -CHF₂ group, each showing complex coupling to the other and to the proton on the -CHF₂ group.

-

IR Spectroscopy: Key absorbances would include N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and strong, characteristic C-F stretching bands in the fingerprint region (~1100-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 209.05. High-resolution mass spectrometry would confirm the elemental composition. PubChem predicts a [M+H]⁺ adduct at m/z 210.05365.[5]

Synthesis and Manufacturing Considerations

While detailed, peer-reviewed synthetic procedures for 3-(1,1,2,2-tetrafluoroethoxy)aniline are not prevalent in public literature, a highly plausible and industrially relevant pathway can be inferred from the known synthesis of its structural analogues.

Proposed Synthetic Route

The most logical synthesis involves the direct tetrafluoroethoxylation of 3-aminophenol using tetrafluoroethylene (TFE) gas in the presence of a base. This approach is directly analogous to the established synthesis of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline from its corresponding phenol precursor.[3]

Caption: Plausible synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)aniline.

Causality and Experimental Choices:

-

Deprotonation: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-aminophenol by a suitable base (e.g., potassium hydroxide or sodium hydride). This creates a highly nucleophilic phenoxide ion. The amine group is significantly less acidic and remains protonated under these conditions.

-

Nucleophilic Attack: The resulting phenoxide attacks one of the carbon atoms of the electron-deficient double bond in tetrafluoroethylene.

-

Protonation: The intermediate anion is then protonated by a proton source (often the solvent or during aqueous workup) to yield the final product.

-

Solvent Choice: A polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is typically used to solubilize the phenoxide salt and facilitate the reaction.

-

Safety Considerations: Tetrafluoroethylene is a flammable, toxic gas that can polymerize explosively. Its use requires specialized equipment and stringent safety protocols, typically conducted in a high-pressure reactor by trained professionals. This is a critical consideration for any scale-up operation.

Chemical Reactivity and Synthetic Utility

The utility of this molecule stems from the distinct reactivity of its aniline functional group, which can be selectively targeted in the presence of the robust tetrafluoroethoxy tail.

Reactions of the Aniline Moiety

The primary amine on the aromatic ring is a versatile handle for a wide array of classical and modern organic transformations. The electron-withdrawing nature of the meta-substituted tetrafluoroethoxy group slightly reduces the nucleophilicity of the amine compared to aniline itself, a factor that must be considered in reaction kinetics.

Key Transformations:

-

Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a base to form stable amides and sulfonamides, respectively. This is a common first step in building more complex molecules.

-

Diazotization and Sandmeyer Reactions: The aniline can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This highly reactive intermediate can then be displaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in Sandmeyer or related reactions, providing access to a diverse range of 1,3-disubstituted fluorinated aromatics.

-

Buchwald-Hartwig Amination: As a nucleophile, it can be coupled with aryl halides or triflates using a palladium catalyst to form diarylamines, a core structure in many pharmaceuticals.

Caption: Key reactions involving the aniline group.

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the tetrafluoroethoxy group make this aniline derivative a compelling building block for bioactive molecules.

Medicinal Chemistry Applications

Aniline moieties in drug candidates can be a liability due to their potential for metabolic oxidation by cytochrome P450 enzymes into reactive quinone-imine species. The introduction of fluorine, particularly on an ether linkage at the meta position, can sterically and electronically shield the aniline from such metabolic pathways, improving the drug's safety profile. The tetrafluoroethoxy group increases lipophilicity (LogP), which can enhance cell membrane permeability and oral bioavailability. This makes 3-(1,1,2,2-Tetrafluoroethoxy)aniline an attractive starting point for designing safer, more effective drug candidates.[6]

Caption: Integration of the building block into a drug discovery pipeline.

Agrochemical Applications

The utility of this structural class in agrochemicals is well-established. The closely related compound, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, is a key intermediate in the synthesis of Hexaflumuron.[3] Hexaflumuron is a benzoylurea insecticide that acts as an insect growth regulator by inhibiting chitin synthesis. This demonstrates the compatibility of the tetrafluoroethoxy aniline core with synthetic routes for producing potent and stable active ingredients for crop protection.

Safety, Handling, and Storage

As with all chemical reagents, proper handling and storage of 3-(1,1,2,2-Tetrafluoroethoxy)aniline are paramount for ensuring laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

| GHS Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Recommended Protocols

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: If working outside a fume hood or with large quantities, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK).

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-(1,1,2,2-Tetrafluoroethoxy)aniline is a high-value, versatile building block for advanced chemical synthesis. The strategic placement of the tetrafluoroethoxy group provides a powerful tool for modulating molecular properties, particularly for enhancing metabolic stability and tuning lipophilicity in bioactive compounds. Its trifunctional nature allows for diverse synthetic modifications, making it an essential reagent for medicinal chemists and agrochemical researchers aiming to develop next-generation products. Adherence to strict safety protocols is essential when handling this compound, enabling its full potential to be realized in a safe and effective manner.

References

-

Suzhou Senfeida Chemical Co., Ltd. 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. [Link]

-

PubChem. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. [Link]

-

PubChemLite. 3-(1,1,2,2-tetrafluoroethoxy)aniline. [Link]

- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

ResearchGate. 1 H NMR spectra of n-ethylanilinium TFA. [Link]

- Google Patents.

- Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.

-

CP Lab Safety. 3-(1, 1, 2, 2-Tetrafluoroethoxy)aniline, min 97%, 1 gram. [Link]

-

iChemical. 3-(1,1,2,2-Tetrafluoroethoxy)aniline, CAS No. 831-75-4. [Link]

-

Regulations.gov. US Patent No. 8829195. [Link]

-

Patsnap Eureka. Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate. [Link]

- Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

PubMed. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. [Link]

-

ChemReg.net. Canada Gazette, Part I. [Link]

Sources

- 1. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 2. 3-(1,1,2,2-Tetrafluoroethoxy)aniline, CAS No. 831-75-4 - iChemical [ichemical.com]

- 3. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 4. 3-(1,1,2,2-TETRAFLUOROETHOXY)ANILINE(831-75-4) 1H NMR [m.chemicalbook.com]

- 5. PubChemLite - 3-(1,1,2,2-tetrafluoroethoxy)aniline (C8H7F4NO) [pubchemlite.lcsb.uni.lu]

- 6. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Electronic Influence of the Tetrafluoroethoxy Group on the Aniline Ring

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorinated substituents is a cornerstone of modern medicinal chemistry and materials science. Among these, the tetrafluoroethoxy group (-OCH₂CF₂H) presents a unique electronic profile that significantly modulates the properties of aromatic systems. This guide provides a detailed examination of the electronic effects exerted by the tetrafluoroethoxy group on the aniline ring. We will dissect the interplay between its powerful inductive electron withdrawal and its potential for resonance donation, quantify these effects using Hammett parameters, and explore the resulting impact on the basicity, reactivity, and spectroscopic signatures of the aniline moiety. This document serves as a technical resource, complete with experimental protocols for verification, aimed at scientists leveraging this functional group in molecular design.

Introduction: The Rise of Fluoroalkoxy Groups in Molecular Design

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] While the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are well-studied, the tetrafluoroethoxy (-OCH₂CF₂H) group offers a nuanced alternative. Its unique structure, featuring a terminal hydrogen, provides a different steric and electronic footprint. Understanding its fundamental electronic influence on an aromatic amine like aniline is critical for predicting its behavior in complex molecular systems, particularly in the development of novel pharmaceuticals and advanced materials.[3][4]

The Duality of Electronic Effects: A Push-Pull Narrative

The net electronic effect of the tetrafluoroethoxy group is a result of the competition between two opposing forces: a strong inductive withdrawal and a weaker resonance donation.

The Inductive Effect (-I): An Electronegativity-Driven Withdrawal

The primary electronic characteristic of the -OCH₂CF₂H group is its potent electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma (σ) bonds of the molecule.[5][6] The high electronegativity of the four fluorine atoms polarizes the C-F bonds, drawing electron density away from the ethoxy chain and, consequently, from the oxygen atom. This positive polarization on the oxygen atom strongly pulls electron density from the aniline ring through the C-O sigma bond.[7] This effect deactivates the aromatic ring by reducing its overall electron density.

The Resonance Effect (+M): A Counteracting Donation

Conversely, the oxygen atom directly attached to the aniline ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[6] This donation of electron density, known as a positive mesomeric or resonance effect (+M), would typically increase the electron density at the ortho and para positions of the ring.[8] For a standard alkoxy group like methoxy (-OCH₃), this +M effect is dominant, making it an activating, ortho, para-directing group.

The Verdict: Induction Dominates

In the case of the tetrafluoroethoxy group, the powerful -I effect of the fluoroalkyl chain overwhelms the +M effect of the oxygen lone pairs. The fluorine atoms effectively sequester the oxygen's electron density, significantly diminishing its ability to donate to the ring.[6][7] Therefore, the net electronic character of the tetrafluoroethoxy group is strongly electron-withdrawing . This has profound consequences for the chemical properties of the substituted aniline.

Caption: Interplay of inductive and resonance effects.

Quantifying the Electronic Influence: Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic effect of a substituent on an aromatic ring.[9][10] The Hammett constants, sigma meta (σm) and sigma para (σp), are derived from the ionization of substituted benzoic acids. Positive values indicate an electron-withdrawing character, while negative values signify an electron-donating nature.

| Substituent Group | σm | σp | Dominant Effect | Reference |

| -H | 0.00 | 0.00 | Reference | [11] |

| -OCH₃ (Methoxy) | 0.12 | -0.27 | +M > -I | [11] |

| -OCF₃ (Trifluoromethoxy) | 0.40 | 0.35 | -I >> +M | [11] |

| -CF₂OCH₃ (Difluoro(methoxy)methyl) | 0.31 | 0.31 | -I > +M | [12] |

| -CF₃ (Trifluoromethyl) | 0.43 | 0.54 | Strong -I | [11] |

| -NO₂ (Nitro) | 0.71 | 0.78 | Strong -I, -M | [11] |

| -OCH₂CF₂H (Predicted) | ~0.3-0.4 | ~0.3-0.4 | Strong -I > +M | Inferred |

Table 1: Comparison of Hammett Constants for Various Substituents.

The data clearly show that as the extent of fluorination on the alkoxy group increases, the electron-withdrawing character becomes dominant, reflected in the positive σ values. The -OCH₂CF₂H group is expected to have σ values similar to or slightly less than -OCF₃, positioning it as a moderately strong electron-withdrawing group.

Impact on Physicochemical Properties and Reactivity

The strong electron-withdrawing nature of the tetrafluoroethoxy group significantly alters the fundamental properties of the aniline molecule.

Basicity and pKa

Aniline is a weak base due to the delocalization of the nitrogen's lone pair into the benzene ring.[13] Electron-withdrawing groups attached to the ring further decrease the electron density on the nitrogen atom, making the lone pair less available for protonation.[14] This results in a weaker base, which is quantified by a lower pKa value for its conjugate acid (the anilinium ion).[14][15]

For 4-(1,1,2,2-tetrafluoroethoxy)aniline, the predicted pKa of its conjugate acid is approximately 3.94.[4] This represents a significant decrease in basicity compared to unsubstituted anilinium ion, which has a pKa of about 4.6.[13]

| Compound | pKa of Conjugate Acid | Basicity vs. Aniline |

| Aniline | ~4.6 | Reference |

| 4-Nitroaniline | 1.0 | Much Weaker |

| 4-(1,1,2,2-Tetrafluoroethoxy)aniline | ~3.94 (Predicted) | Weaker |

| 4-Methoxyaniline | 5.3 | Stronger |

Table 2: pKa Values of Substituted Anilinium Ions.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The amino group (-NH₂) of aniline is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[16][17] However, the strongly deactivating -OCH₂CF₂H substituent counteracts this. It withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles.

Under neutral or basic conditions, the directing influence is a competition. The +M effect of the amino group directs incoming electrophiles to the ortho and para positions. The -OCH₂CF₂H group at the para position would further deactivate these sites, but the amino group's influence is typically dominant.

Under acidic conditions, which are common for many EAS reactions (e.g., nitration), the amino group is protonated to form the anilinium ion (-NH₃⁺).[18] The -NH₃⁺ group is strongly deactivating and meta-directing. In this scenario, the combined deactivating effects of both the -NH₃⁺ and the -OCH₂CF₂H groups would render the ring highly unreactive.

Spectroscopic Signature: A Window into Electronic Structure

Spectroscopic techniques, particularly NMR, provide direct evidence of the electronic effects within the molecule.

-

¹⁹F NMR Spectroscopy : This is a highly sensitive technique for observing fluorine-containing compounds.[19][20] The tetrafluoroethoxy group will show characteristic signals. The CF₂H fluorine atoms will appear as a triplet due to coupling with the terminal proton, and the OCF₂ fluorine atoms will also exhibit a distinct signal, likely a triplet due to coupling with the adjacent CF₂ group. The chemical shifts are sensitive to the electronic environment, providing a direct probe of the substituent.[21][22]

-